5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol
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Overview
Description
5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate thiadiazole precursors with sulfur-containing reagents. One common method involves the reaction of 1,3,4-thiadiazole derivatives with sulfur sources under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its anticonvulsant activity.
5-Methyl-1,3,4-thiadiazole-2-thiol: Used as a pharmaceutical intermediate.
Uniqueness
5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5064-34-6 |
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Molecular Formula |
C8H10N4S6 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
5-[4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H10N4S6/c13-5-9-11-7(17-5)15-3-1-2-4-16-8-12-10-6(14)18-8/h1-4H2,(H,9,13)(H,10,14) |
InChI Key |
HZYLUFQBDSTRLP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSC1=NNC(=S)S1)CSC2=NNC(=S)S2 |
Origin of Product |
United States |
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